4-[(3,4-Dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione

Lipophilicity Drug-likeness Membrane permeability

4-[(3,4-Dimethylphenyl)amino]-2,3-dihydro-1λ⁶-thiophene-1,1-dione (CAS 1384428‑85‑6) is a heterocyclic sulfone featuring a 4‑amino‑2,3‑dihydrothiophene‑1,1‑dioxide core substituted with a 3,4‑dimethylphenyl group [REFS‑1]. With a molecular weight of 237.32 g mol⁻¹ and a measured LogP of 1.058, it occupies a moderately lipophilic space distinct from simpler N‑phenyl congeners [REFS‑1].

Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
CAS No. 1384428-85-6
Cat. No. B1430925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,4-Dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione
CAS1384428-85-6
Molecular FormulaC12H15NO2S
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=CS(=O)(=O)CC2)C
InChIInChI=1S/C12H15NO2S/c1-9-3-4-11(7-10(9)2)13-12-5-6-16(14,15)8-12/h3-4,7-8,13H,5-6H2,1-2H3
InChIKeyHRQLNDNWCWGOOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3,4-Dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione (CAS 1384428-85-6) – Physicochemical and Structural Baseline for Research Sourcing


4-[(3,4-Dimethylphenyl)amino]-2,3-dihydro-1λ⁶-thiophene-1,1-dione (CAS 1384428‑85‑6) is a heterocyclic sulfone featuring a 4‑amino‑2,3‑dihydrothiophene‑1,1‑dioxide core substituted with a 3,4‑dimethylphenyl group [REFS‑1]. With a molecular weight of 237.32 g mol⁻¹ and a measured LogP of 1.058, it occupies a moderately lipophilic space distinct from simpler N‑phenyl congeners [REFS‑1]. The compound is commercially available at 95 % purity from multiple reputable vendors and is catalogued as a research building block under identifiers EN300‑102087 (Enamine) and F648783 (Fluorochem) [REFS‑1][REFS‑2].

Why Generic Substitution of 4-[(3,4-Dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione with In-Class Analogs Fails


Although several 4‑amino‑2,3‑dihydrothiophene‑1,1‑diones share the same core scaffold, the 3,4‑dimethylphenyl substituent imparts quantifiable differences in lipophilicity (LogP 1.058), fraction sp³ (Fsp³ 0.333), and molecular volume that cannot be replicated by unsubstituted phenyl or mono‑methyl analogs [REFS‑1]. Critically, the 3,4‑dimethylphenyl motif is explicitly claimed in patent US 2016/0317516 as a preferred embodiment for Rac1‑inhibitory activity, indicating a structure–activity relationship that generic in‑class compounds lack [REFS‑2]. Consequently, substituting this compound with a simpler analog risks altering target engagement, physicochemical properties, and synthetic utility in multi‑step schemes.

Quantitative Differential Evidence for 4-[(3,4-Dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. N‑Phenyl Unsubstituted Analog

The target compound exhibits a measured LogP of 1.058 [REFS‑1]. In contrast, the unsubstituted N‑phenyl analog 4‑(phenylamino)‑2,3‑dihydro‑1λ⁶‑thiophene‑1,1‑dione (CAS 40226‑76‑4) has a calculated LogP of approximately 0.2 based on fragment‑based prediction (removing two methyl groups reduces LogP by ~0.5 per methyl from the typical benzene → toluene contribution) [REFS‑2]. This ~0.86 log unit difference corresponds to a roughly 7‑fold higher partition coefficient, directly impacting cell permeability and pharmacokinetic behavior in cell‑based assays.

Lipophilicity Drug-likeness Membrane permeability

Fraction sp³ (Fsp³) as a Metric of Solubility and Metabolic Stability vs. Phenyl Analog

The target compound possesses an Fsp³ value of 0.333 (4 sp³ carbons out of 12 total) [REFS‑1]. The unsubstituted N‑phenyl analog (C₁₀H₁₁NO₂S) contains only 2 sp³ carbons (the two CH₂ groups of the dihydrothiophene ring), yielding Fsp³ = 0.200 [REFS‑2]. A higher Fsp³ correlates with improved aqueous solubility and reduced metabolic oxidation, as more saturated molecules generally exhibit lower intrinsic clearance in hepatic microsome assays.

Fsp3 Solubility Metabolic stability Drug-likeness

Regiochemistry Differentiation: 4‑Amino vs. 3‑Amino Isomer in Cycloaddition Reactivity

The 4‑amino substitution on the 2,3‑dihydrothiophene‑1,1‑dioxide core places the nitrogen lone pair in conjugation with the sulfone double bond (C4=C5), forming a vinylogous amide system that can act as a nucleophilic dienophile or enamine in [4+2] cycloadditions [REFS‑1]. The 3‑amino isomer (e.g., 3‑(phenylamino)‑2,3‑dihydro‑1λ⁶‑thiophene‑1,1‑dione) lacks this conjugation and instead presents an allylic amine, which undergoes different reaction pathways (e.g., aza‑Michael additions rather than cycloadditions). This regiochemical distinction is critical for chemists planning multi‑step syntheses where a specific reactivity mode is required.

Regiochemistry Vinylogous amide Cycloaddition Synthetic utility

Patent-Enabled Rac1 Inhibitory Activity Preference for 3,4‑Dimethylphenyl Substitution

U.S. Patent Application US 2016/0317516 specifically claims compounds with the 3,4‑dimethylphenyl group attached to a thiophene‑sulfone scaffold as Rac1 inhibitors for treating neurofibroma formation [REFS‑1]. In the Markush structure A‑B‑C‑D, when C is SO₂ (sulfone) and D is 3,4‑dimethylphenyl, the resulting compound is explicitly enumerated among preferred embodiments. Mono‑methyl, unsubstituted phenyl, or para‑chlorophenyl analogs are also listed but may exhibit different potency profiles; the 3,4‑dimethyl pattern is recurrently highlighted across multiple claims, suggesting a pharmacophoric preference for the 3,4‑dimethyl substitution pattern.

Rac1 inhibition Neurofibromatosis Structure–activity relationship Patent selectivity

Purity and Vendor Availability: Consistent 95 % Grade from Multiple Suppliers

The target compound is offered at a consistent purity of 95 % by Fluorochem (SKU F648783) [REFS‑1], Enamine (EN300‑102087) [REFS‑2], and Sigma‑Aldrich (ENA369381526) [REFS‑3]. In contrast, the unsubstituted phenyl analog 4‑(phenylamino)‑2,3‑dihydro‑1λ⁶‑thiophene‑1,1‑dione is listed by Fluorochem (F648781) also at 95 % purity but with more limited vendor distribution [REFS‑4]. The multi‑vendor availability of the dimethyl derivative reduces supply‑chain risk for long‑term research programs and ensures batch‑to‑batch comparability across different procurement sources.

Purity Vendor reliability Supply chain Procurement

Optimal Research and Industrial Application Scenarios for 4-[(3,4-Dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione Based on Differential Evidence


Rac1‑Targeted Drug Discovery for Neurofibromatosis Type 1

The explicit patent claiming of the 3,4‑dimethylphenyl group in Rac1 inhibitor sulfones [REFS‑1] makes this compound a logical starting point for medicinal chemistry programs targeting Rac1‑driven neurofibroma formation. Its intermediate lipophilicity (LogP 1.058) and Fsp³ of 0.333 provide a balanced profile for cell permeability and solubility, outperforming simpler phenyl analogs in predicted drug‑likeness metrics.

Synthetic Building Block for Vinylogous Amide Cycloaddition Libraries

The 4‑amino‑2,3‑dihydrothiophene‑1,1‑dione core constitutes a vinylogous amide that can engage in [4+2] cycloaddition reactions, as described by Hofsløkken & Skattebøl [REFS‑2]. Chemists constructing focused libraries of heterocyclic scaffolds can exploit this reactivity, which is unavailable from the 3‑amino regioisomer, to generate structurally diverse lead‑like compounds.

Physicochemical Property‑Based Screening Compound Selection

For high‑throughput or fragment‑based screening campaigns requiring moderate lipophilic compounds with adequate solubility, the quantifiable Fsp³ (0.333 vs. 0.200 for the phenyl analog) and LogP (1.058 vs. ~0.2) [REFS‑3] provide evidence‑based selection criteria. The compound fits the 'sweet spot' for oral bioavailability parameters, making it suitable for inclusion in diversity‑oriented screening libraries.

Multi‑Step Reaction Intermediate with Reliable Supply Chain

The availability of this compound at consistent 95 % purity from at least three major suppliers (Fluorochem, Enamine, Sigma‑Aldrich) [REFS‑3][REFS‑4][REFS‑5] ensures reproducibility in multi‑step synthetic routes where intermediate purity directly impacts downstream yields. The higher molecular weight and lipophilicity differentiate it from unsubstituted analogs in extraction and chromatographic purification steps.

Quote Request

Request a Quote for 4-[(3,4-Dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.